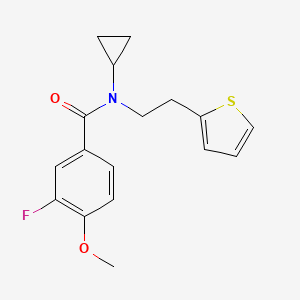

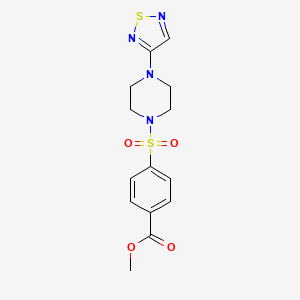

![molecular formula C23H16N2O5 B2719841 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-30-1](/img/structure/B2719841.png)

2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

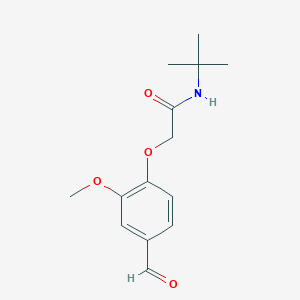

The compound is a complex organic molecule that likely belongs to the class of compounds known as benzochromenones . These are polycyclic aromatic compounds containing a benzene ring fused to a chromenone. The chromenone moiety consists of a benzene ring fused to a 4H-chromen-4-one. Your compound also seems to have a 1,2,4-oxadiazole ring and methoxy groups attached, which may significantly affect its properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the overall shape of the molecule, and its electronic structure would all play a role .Scientific Research Applications

Antimicrobial Activity

A study conducted by Bhat, Al-Omar, and Siddiqui (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, showing significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. The compounds were evaluated for their in vitro growth inhibition, highlighting the potential of such structures in antimicrobial applications (Bhat, Al-Omar, & Siddiqui, 2013).

Antioxidant and Antihyperglycemic Agents

Kenchappa et al. (2017) described the synthesis of coumarin derivatives containing pyrazole and indenone rings, identifying compounds with promising antioxidant and antihyperglycemic activities. This research suggests the potential therapeutic applications of these compounds in managing oxidative stress and diabetes (Kenchappa et al., 2017).

Antioxidant Properties

Poojari et al. (2016) synthesized salicylic acid derivatives, including some with 2H-chromen-2-one structures, and evaluated their antioxidant properties using DPPH spectrometric assay. The study indicates the efficacy of these compounds in impeding oxidative stress, with potential applications in preventing diseases like cancer or coronary heart disease (Poojari et al., 2016).

Photochromic Properties

Hobley et al. (2000) explored the photochromism of chromene crystals, revealing a new property of old chromenes. This research suggests the utility of such compounds in developing materials that respond to light, with possible applications in optical devices and materials science (Hobley et al., 2000).

Synthesis and Characterization

Numerous studies have focused on the synthesis, characterization, and application of chromene derivatives and related compounds in various fields, including medicinal chemistry, materials science, and organic synthesis. For example, the work by Al-ayed (2011) on synthesizing potential antibacterial and antioxidant derivatives underscores the versatility and significance of these compounds in scientific research (Al-ayed, 2011).

Future Directions

properties

IUPAC Name |

2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O5/c1-27-19-9-5-8-15(20(19)28-2)21-24-22(30-25-21)17-12-16-14-7-4-3-6-13(14)10-11-18(16)29-23(17)26/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRFFUODQAUFLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

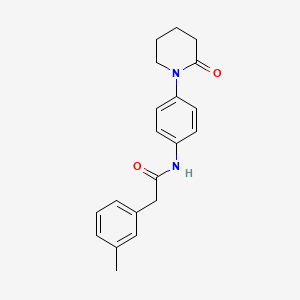

![4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2719768.png)

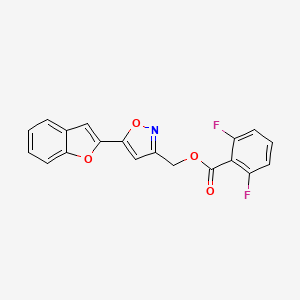

![3-methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2719774.png)

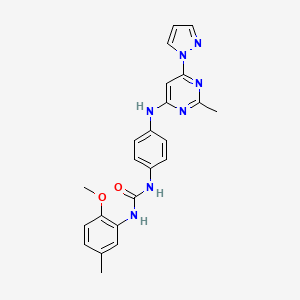

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2719775.png)

![2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B2719776.png)

![3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2719777.png)